Rhodamine 6G

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER & ETHANOL

Synonyms

Canonical SMILES

Isomeric SMILES

DNA Structure and Analysis

- G-Quadruplex Ligand: Studies have shown RhG's potential as a G-quadruplex ligand []. It can convert antiparallel G4 structures (a specific DNA conformation) to parallel forms, similar to another ligand called Thiazole Orange []. This ability allows researchers to identify and study G-quadruplexes, which are important for regulating gene expression [].

Fluorescence Studies

High Fluorescence Yield

RhG possesses a high quantum yield for fluorescence, meaning it efficiently converts absorbed light into emitted light []. This makes it a valuable tool for various fluorescence-based techniques. For instance, researchers can use RhG-labeled probes to track molecules within cells or study protein-protein interactions [].

Biomedical Applications

RhG's fluorescence properties make it suitable for applications in biomedicine. Nanoparticles containing RhG derivatives are being explored for their potential in various areas, such as bioimaging and drug delivery [].

Other Research Applications

Laser Dye

Due to its photophysical properties, RhG is a popular organic laser dye []. It's used in lasers for studying probes and their spectroscopic characteristics [].

Leukocyte Marker

Research suggests RhG can be used as a marker for leukocytes (white blood cells) []. However, more investigation is needed to understand its full potential in this field.

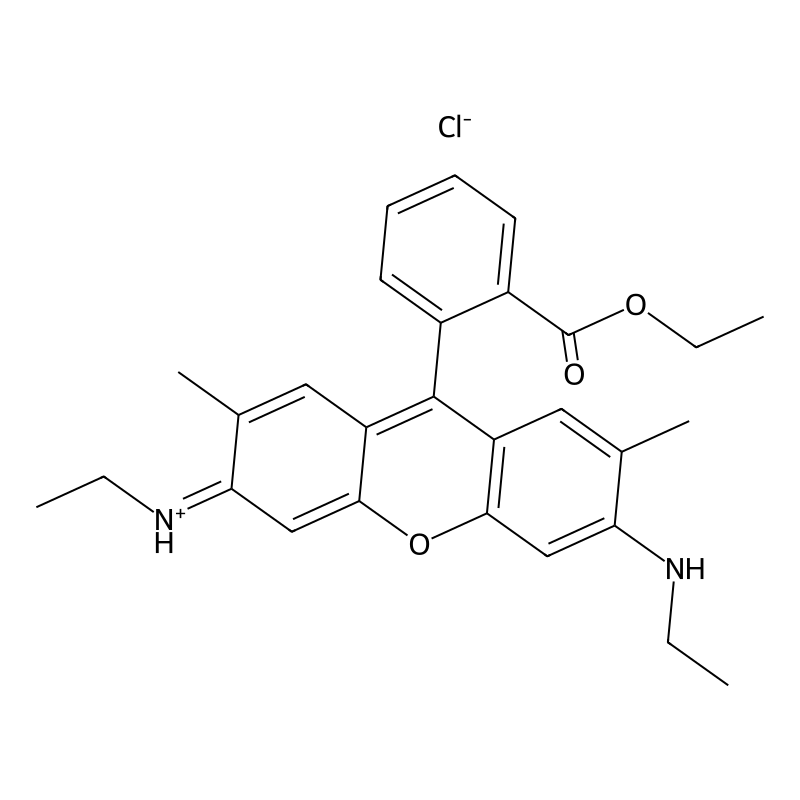

Rhodamine 6G is a highly fluorescent dye belonging to the rhodamine family, characterized by its vibrant color and substantial fluorescence properties. It is commonly utilized as a tracer dye in various applications, including environmental monitoring and biotechnology. The chemical formula for Rhodamine 6G is C28H31ClN2O3, and it typically appears as a bronze or red powder depending on its formulation. The dye can exist in several forms, such as Rhodamine 6G chloride, perchlorate, and tetrafluoroborate, each with distinct solubility and corrosive properties .

The primary mechanism of action for R6G is its fluorescence. When excited by light of a specific wavelength, R6G absorbs the energy and transitions to an excited electronic state. As it relaxes back to the ground state, the energy is released in the form of lower-energy light, resulting in the characteristic fluorescence []. This property allows R6G to be used as a tracer dye for monitoring fluid flow, as a fluorescent probe in biological imaging, and as a gain medium in tunable lasers [].

The biological activity of Rhodamine 6G is primarily linked to its applications in photodynamic therapy and fluorescence microscopy. It has shown potential as a photosensitizer that can generate reactive oxygen species upon light activation, which may be effective against certain types of cancer cells . Moreover, its fluorescent properties make it an invaluable tool in biological imaging and cell tracking studies.

Rhodamine 6G can be synthesized through several methods. A common approach involves the condensation of phthalic anhydride with dimethylaminobenzaldehyde followed by cyclization with a secondary amine. This synthetic pathway allows for the production of high-purity Rhodamine 6G suitable for various applications . Other methods may involve modifications to improve yield or purity.

Rhodamine 6G has a wide range of applications across different fields:

- Fluorescence Microscopy: Used to label cells and tissues for imaging.

- Flow Cytometry: Employed in the analysis of cell populations.

- Environmental Monitoring: Acts as a tracer dye to study water flow and transport.

- Laser Dyes: Utilized in dye lasers due to its high photostability and fluorescence quantum yield .

Research has demonstrated that Rhodamine 6G interacts with various substances, influencing its behavior in biological and chemical systems. For example, studies have shown its ability to form complexes with metal ions and other organic compounds, affecting its fluorescence properties and potential applications in sensing technologies . Additionally, electron transfer reactions involving Rhodamine 6G highlight its role in photodynamic therapy and chemical photocatalysis .

Rhodamine 6G shares structural similarities with several other compounds within the rhodamine family and related dyes. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Rhodamine B | C27H31ClN2O3 | Less fluorescent than Rhodamine 6G; used mainly in textile dyeing. |

| Fluorescein | C20H12O5 | Strongly fluorescent; widely used in biological imaging but less stable than Rhodamine 6G. |

| Texas Red | C24H22N2O3S | Similar applications in fluorescence but differs in spectral properties. |

| Nile Red | C16H17N3O2 | Known for lipid staining; less versatile than Rhodamine 6G. |

Rhodamine 6G is unique due to its high fluorescence quantum yield (approximately 0.95) and exceptional photostability, making it particularly suitable for demanding applications like laser dyes and advanced imaging techniques . Its versatility across various fields underscores its significance compared to similar compounds.

Rhodamine 6G was first synthesized in 1892 by German chemist Bernthsen, who sought to expand the family of synthetic dyes derived from xanthene frameworks. Early applications focused on industrial uses, including textile dyeing, ink production, and cosmetic formulations. By the mid-20th century, researchers recognized its unique fluorescence properties, leading to its adoption in biological staining and hydrological tracing. The compound’s ability to act as a laser gain medium in the 1960s further cemented its role in photonics and spectroscopy.

Classification within the Rhodamine Family

R6G belongs to the rhodamine subgroup of xanthene dyes, characterized by a fused tricyclic xanthene core with amino and carboxyl functional groups. Key distinctions from related compounds include:

| Feature | Rhodamine 6G | Rhodamine B | Rhodamine 123 |

|---|---|---|---|

| Core substitution | Ethylamino groups | Diethylamino groups | Methyl ester |

| Emission peak (nm) | 548 | 625 | 535 |

| Primary application | Laser dyes | Textile dyeing | Mitochondrial probes |

This structural variability enables tailored interactions with biological systems and materials, positioning R6G as the preferred choice for high-sensitivity fluorescence assays.

Chemical Nomenclature and Identification

Systematic name:

Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate chloride

Key identifiers:

- CAS Registry: 989-38-8 (free base), 12224-98-5 (hydrochloride)

- Molecular formula: C~28~H~31~ClN~2~O~3~

- SMILES: CCNC1=CC2=C(C=C1C)C(=C3C=CC(=[NH+]CC)C=C3O2)C4=CC=CC(=C4)C(=O)OCC.[Cl-]

The perchlorate (C~28~H~31~ClN~2~O~7~) and tetrafluoroborate (C~28~H~31~BF~4~N~2~O~3~) salts offer enhanced solubility for specific applications.

Molecular Structure and Basic Characteristics

The R6G molecule features:

- A planar xanthene core enabling π-π stacking interactions

- Electron-donating ethylamino groups at positions 3 and 6

- A benzoic acid ester moiety facilitating solubility adjustments

Photophysical properties:

The Stokes shift (19 nm) arises from vibrational relaxation and solvent reorganization post-excitation. Concentration-dependent quenching occurs above 120 μM due to aggregation-induced emission quenching.

Significance in Scientific Research

R6G’s impact spans multiple disciplines:

- Environmental science: Tracer for hydrological flow dynamics (detection limit: 0.1 ppb)

- Biotechnology:

- Photonics:

- Materials science:

Recent advances include microwave-assisted synthesis techniques achieving 89% yield in 30 minutes, significantly improving production efficiency. Hybrid materials combining R6G with coumarin derivatives demonstrate 95.4% reflectance in near-infrared regions, enabling novel optical coatings.

Traditional Synthetic Pathways

The classical synthesis of Rhodamine 6G follows the well-established acid-catalyzed condensation approach that has been employed for over a century. This method represents the foundational synthetic strategy for rhodamine dyes and involves the thermal condensation of aminophenol precursors with phthalic anhydride derivatives [1].

The traditional synthetic pathway begins with 3-ethylamino-4-methylphenol as the primary starting material, which undergoes condensation with phthalic anhydride in the presence of zinc chloride as a Lewis acid catalyst. The reaction proceeds through a multi-step mechanism involving initial nucleophilic attack, followed by cyclization and dehydration steps [1].

The optimized reaction conditions require heating the thoroughly ground mixture of starting materials at 160-170°C for 0.5-2 hours under melting conditions. The zinc chloride catalyst facilitates the formation of the xanthene ring system characteristic of rhodamine dyes. Following the initial condensation, the crude product undergoes a series of purification steps including dissolution in N,N-dimethylformamide, precipitation with 5% sodium chloride solution, and subsequent washing procedures [1].

A critical step in the traditional pathway involves column chromatography using ethyl acetate followed by dichloromethane as eluents to separate the desired product from byproducts and unreacted starting materials. The purified intermediate then undergoes esterification with absolute ethanol and concentrated sulfuric acid to yield the final Rhodamine 6G product. This traditional approach achieves an overall yield of approximately 85% after recrystallization from ethanol [1].

The traditional method, while reliable, requires careful temperature control and extended reaction times. The use of concentrated sulfuric acid in the esterification step necessitates appropriate safety measures and careful handling procedures. Despite these limitations, this approach remains valuable for laboratory-scale synthesis and provides excellent product purity when properly executed.

Modern Synthesis Approaches

Contemporary synthetic methodologies for Rhodamine 6G have evolved significantly beyond traditional approaches, incorporating advanced techniques that offer improved efficiency, selectivity, and environmental compatibility. These modern approaches address the limitations of classical methods while providing access to structurally diverse rhodamine derivatives with enhanced properties.

Automated Microfluidic Synthesis

Microfluidic synthesis represents a paradigm shift in rhodamine chemistry, offering unprecedented control over reaction parameters and enabling continuous production of high-quality materials [2]. The Advion Nanotek microfluidic system has been successfully adapted for the automated synthesis of Rhodamine 6G derivatives, particularly for radiolabeled variants used in medical imaging applications.

The microfluidic approach utilizes a novel two-step configuration where the reaction components are delivered through precisely controlled channels. In the first step, the prosthetic group labeling occurs within the microreactor system, followed by delivery to a secondary concentrator containing solid rhodamine lactone. This innovative configuration addresses the low solubility challenges of rhodamine precursors in conventional organic solvents such as acetonitrile [2].

Optimal reaction conditions for microfluidic synthesis involve heating the reaction mixture to 120°C for 20 minutes within the microfluidic channels. The automated system achieves radiochemical yields of approximately 25%, which compares favorably to manual synthesis methods that typically yield 30%. Importantly, the automated approach reduces total synthesis time to 45 minutes compared to 60 minutes for manual procedures [2].

The microfluidic methodology offers several distinct advantages over traditional batch reactors. The precise spatial-temporal control over experimental parameters including temperature, pressure, and flow rates enables continuous synthesis of high-quality products with well-defined physicochemical properties. Additionally, the automated nature significantly reduces radiation exposure to laboratory personnel, making it particularly valuable for radiochemical applications [2].

Polycarbonate-based microfluidic devices have been developed for the synthesis and fluorescence characterization of rhodamine dyes. These systems utilize laser ablation techniques to create serpentine channels with precise dimensions, enabling controlled synthesis conditions. The incorporation of Rhodamine 6G into polycarbonate microfluidic chips enhances both resolution and sensitivity of fluorescence detection while minimizing sample volumes [3].

Fluorine-18 Labeling Techniques

Fluorine-18 labeling of Rhodamine 6G represents a specialized synthetic approach crucial for developing positron emission tomography (PET) imaging agents. This methodology has undergone significant optimization to address the unique challenges associated with incorporating the short-lived fluorine-18 isotope into the rhodamine framework.

The one-step fluorine-18 labeling method represents a major advancement over earlier two-step approaches. This streamlined synthesis utilizes a rhodamine 6G tosylate precursor that undergoes direct nucleophilic fluorination with [18F]fluoride under optimized conditions. The reaction proceeds in anhydrous dimethyl sulfoxide (DMSO) at 100°C for 30 minutes using potassium [18F]fluoride/potassium carbonate/Kryptofix 2.2.2 as the fluorination system [4].

The optimized one-step method achieves radiochemical yields exceeding 70% (decay corrected to start of synthesis) with radiochemical purity greater than 99%. The specific activity obtained ranges from 1,000 mCi/μmol to over 1,300 GBq/μmol, making these compounds suitable for in vivo imaging applications. The total synthesis time is reduced to less than 30 minutes, representing a significant improvement over the previous 70-minute two-step method [4].

The two-step approach involves initial preparation of [18F]fluoroethyl tosylate through reaction of ethylene glycol ditosylate with fluorine-18 fluoride, followed by subsequent coupling with rhodamine B lactone. While this method achieves 35% decay-corrected yield, it requires longer reaction times and more complex purification procedures [5].

Advanced fluorine-18 labeling techniques employ diethylene glycol ester derivatives as prosthetic groups, which provide superior pharmacokinetic properties compared to simple ethyl esters. The [18F]fluorodiethylene glycol ester of Rhodamine 6G demonstrates enhanced myocardial uptake and improved imaging characteristics. This compound can be synthesized using either tosylate salt or tosylate/formate double salt precursors, achieving final decay-corrected radiochemical yields of 11-26% and 9-21% respectively [6].

Automated synthesis protocols have been developed for fluorine-18 labeled rhodamines using commercial radiochemistry synthesis units. These systems achieve 3-9% radiochemical yield (decay corrected to start-of-synthesis) with >99% radiochemical purity and molar activities of 122-267 GBq μmol-1. The automation significantly improves reproducibility while reducing personnel radiation exposure [6].

Purification Methods

The purification of Rhodamine 6G requires sophisticated techniques due to the compound's high fluorescence, tendency toward aggregation, and the presence of structurally similar impurities. Modern purification strategies employ multiple complementary approaches to achieve the high purity levels required for analytical and biomedical applications.

Semi-preparative High-Performance Liquid Chromatography (HPLC) represents the gold standard for Rhodamine 6G purification, particularly for radiochemical applications. The method typically employs reverse-phase C18 columns with water-acetonitrile mobile phases containing 0.1% trifluoroacetic acid. Optimal separation is achieved using gradient elution starting from 75:25 water:acetonitrile and progressing to higher organic content. Retention times for Rhodamine 6G typically range from 20-40 minutes depending on the specific column and gradient conditions [6] [7].

Preparative C18 chromatography using gravity elution provides an effective method for large-scale purification. The technique utilizes LiChroprep RP-18 sorbent with 50:50 acetonitrile:water containing 0.5% acetic acid as the mobile phase. This approach is particularly valuable for isolating rhodamine tosylate salts, which can be subsequently purified using solid-phase extraction from the liquid chromatography eluent [6].

Column chromatography on silica gel remains an essential purification technique for traditional synthetic approaches. The method typically involves stepwise elution beginning with 6:4 dichloromethane:hexanes containing 3% triethylamine, followed by gradual reduction of hexanes content until impurities are removed. The product is then eluted using 8:2 dichloromethane:ethanol containing 3% triethylamine. Multiple ethanol additions facilitate complete removal of triethylamine during concentration [6].

Recrystallization techniques provide final purification and product isolation. The standard procedure involves dissolving the crude product in absolute ethanol followed by heating under reflux at 60-80°C until complete dissolution occurs. The solution is then transferred to clean containers and allowed to cool slowly, promoting crystal formation. This method typically achieves 95% recovery of pure material [1].

Flash column chromatography offers rapid purification for research-scale quantities. The technique employs silica gel with various solvent systems depending on the specific rhodamine derivative. For Rhodamine 6G derivatives, effective separations are achieved using chloroform:methanol gradients or ethyl acetate:hexanes systems. The method provides 85-95% recovery with excellent purity [6].

Solid-phase extraction (SPE) serves as both a cleanup technique and a concentration method. Sep-Pak C18 cartridges are commonly employed with methanol:water elution systems. The technique is particularly valuable for removing inorganic salts and concentrating dilute solutions. Silica gel Sep-Pak cartridges with chloroform:methanol (4:1) provide effective purification for certain rhodamine derivatives [5].

Quality Control and Characterization Techniques

Comprehensive characterization of Rhodamine 6G requires a multi-analytical approach combining spectroscopic, chromatographic, and spectrometric techniques. These methods ensure structural confirmation, purity assessment, and quality control throughout the synthesis and purification processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural characterization of Rhodamine 6G and its derivatives. 1H NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6) reveals characteristic signals including triplet at δ 1.25 ppm (ethyl CH3 groups), quartet at δ 3.59 ppm (ethyl CH2 groups), and complex multiplets at δ 6.6-8.1 ppm (aromatic protons). The integration ratios provide quantitative information about structural integrity [8] [9].

13C NMR spectroscopy confirms the carbon framework, showing characteristic signals for the xanthene ring system, ethyl substituents, and carboxylic acid functionality. The technique is particularly valuable for detecting structural isomers and confirming complete cyclization during synthesis. Two-dimensional NMR techniques including COSY and TOCSY provide additional structural confirmation and aid in signal assignment [8].

High-Resolution Mass Spectrometry using Orbitrap analyzers enables precise molecular weight determination and fragmentation pattern analysis. Rhodamine 6G exhibits a molecular ion peak at m/z 443 [M+H]+ with characteristic fragment ions at m/z 415, 371, and 342. The high resolution (>70,000) allows discrimination between isobaric species and provides unambiguous molecular formula assignments [10] [11].

Electrospray Ionization Mass Spectrometry (ESI-MS) offers rapid molecular weight confirmation and purity assessment. The technique provides excellent sensitivity (μg quantities) and can detect trace impurities. Tandem mass spectrometry (MS/MS) using high collision dissociation (HCD) enables detailed fragmentation studies that confirm structural assignments [10].

High-Performance Liquid Chromatography (HPLC) serves multiple analytical functions including purity determination, impurity profiling, and quantitative analysis. Reverse-phase C18 columns with acetonitrile:water:phosphoric acid mobile phases provide excellent separation. Rhodamine 6G typically elutes at retention times around 4.36 minutes under standard conditions. UV-Vis detection at 254 nm and 562 nm enables sensitive quantification [12] [13].

UV-Visible Spectroscopy characterizes the electronic absorption properties essential for fluorescence applications. Rhodamine 6G exhibits a characteristic absorption maximum at approximately 530 nm with a high molar extinction coefficient. The absorption spectrum shape and position provide information about aggregation state and solvent interactions [14] [15].

Fluorescence Spectroscopy measures the emission properties critical for biological and analytical applications. Rhodamine 6G shows maximum emission around 560 nm with a fluorescence quantum yield of approximately 0.95 in appropriate solvents. Time-resolved fluorescence measurements provide excited-state lifetime data (typically 4.2 ns for monomeric species) and information about molecular dynamics [16] [15].

Fourier Transform Infrared (FTIR) Spectroscopy identifies functional groups and confirms synthetic transformations. Key vibrational bands include C=O stretches, C=C aromatic stretches, and N-H deformation modes. The technique is particularly valuable for monitoring esterification reactions and detecting hydrogen bonding interactions [17].

Elemental Analysis provides quantitative composition data essential for confirming molecular formulas. For Rhodamine 6G chloride, theoretical values are C: 76.01%, H: 7.07%, N: 6.33%. Agreement within ±0.4% typically indicates satisfactory purity. The technique requires milligram quantities and provides complementary information to spectroscopic methods [17].

Fluorescence Correlation Spectroscopy (FCS) offers advanced characterization of molecular dynamics and diffusion properties. The technique measures diffusion coefficients in aqueous solutions, providing information about molecular size, aggregation behavior, and solution interactions. Reference measurements in deuterium oxide enable isotope effect corrections for enhanced accuracy [18].

Purity

Physical Description

Bright blue to pink crystals or red-purple powder that are insoluble in water; [CAMEO]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

63022-06-0 (molbdosilicate)

63022-07-1 (molybdophosphate)

63022-08-2 (tungstophosphate)

65366-87-2 (molybdate)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 21 of 1310 companies. For more detailed information, please visit ECHA C&L website;

Of the 23 notification(s) provided by 1289 of 1310 companies with hazard statement code(s):;

H301 (53.06%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (42.05%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (80.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (55.16%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (60.59%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (16.14%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Rhodamine 6G and rhodamine B were reported to be excreted in the pancreatic juice in situ after intravenous infusion of 1 mg dye per minute to dogs (strain, age, and sex not specified) followed by the administration of secretin or cholecystokinin-pancreozymin stimulation. The rate of excretion was not reported.

Wikipedia

Rhodamine 6g

Methods of Manufacturing

RHODAMINE 6G IS PREPD COMMERCIALLY BY CONDENSING 3-ETHYLAMINO-4-METHYLPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY ESTERIFICATION WITH ETHYL CHLORIDE UNDER PRESSURE.

General Manufacturing Information

IN WESTERN EUROPE ... MAY PROVISIONALLY BE USED IN COSMETICS WHICH MAY COME INTO CONTACT WITH MUCOUS MEMBRANES. IN JAPAN, RHODAMINE 6G IS USED AS DYE.

Analytic Laboratory Methods

ANALYTICAL SEPARATION OF ROSE BENGAL (I) WAS CARRIED OUT BY HIGH PERFORMANCE LIQ CHROMATOGRAPHY. PREPARATIVE SEPN OF ROSE BENGAL WAS CARRIED OUT WITH PREPAK-500/C18 REVERSE PHASE COLUMN. SIMILARLY RHODAMINE 6G WAS SEPARATED.

Stability Shelf Life

Dates

2: Sonmez M, Georgescu M, Alexandrescu L, Gurau D, Ficai A, Ficai D, Andronescu E. SYNTHESIS AND APPLICATIONS OF Fe3O4/SiO2 CORE-SHELL MATERIALS. Curr Pharm Des. 2015;21(37):5324-35. Review. PubMed PMID: 26377652.

3: Shimizu N, Maekawa M, Asai S, Shimizu Y. Multicolor FISHs for simultaneous detection of genes and DNA segments on human chromosomes. Chromosome Res. 2015 Dec;23(4):649-62. doi: 10.1007/s10577-015-9473-9. Epub 2015 May 8. Review. PubMed PMID: 25947045.

4: Samanta A, Banerjee S, Liu Y. DNA nanotechnology for nanophotonic applications. Nanoscale. 2015 Feb 14;7(6):2210-20. doi: 10.1039/c4nr06283c. Review. PubMed PMID: 25592639.

5: Rejdak R, Oleszczuk A, Mańkowska A, Kiczyńska M, Zagórski Z, Zarnowski T. [Novelty of vital dyes in ophthalmic surgery]. Klin Oczna. 2010;112(4-6):151-5. Review. Polish. PubMed PMID: 20825072.

6: Alford R, Simpson HM, Duberman J, Hill GC, Ogawa M, Regino C, Kobayashi H, Choyke PL. Toxicity of organic fluorophores used in molecular imaging: literature review. Mol Imaging. 2009 Dec;8(6):341-54. Review. PubMed PMID: 20003892.

7: Shi C, Zhang Y, Gu C, Chen B, Seballos L, Olson T, Zhang JZ. Molecular fiber sensors based on surface enhanced Raman scattering (SERS). J Nanosci Nanotechnol. 2009 Apr;9(4):2234-46. Review. PubMed PMID: 19437961.

8: Bacman SR, Moraes CT. Transmitochondrial technology in animal cells. Methods Cell Biol. 2007;80:503-24. Review. PubMed PMID: 17445711.

9: Trounce IA, Pinkert CA. Cybrid models of mtDNA disease and transmission, from cells to mice. Curr Top Dev Biol. 2007;77:157-83. Review. PubMed PMID: 17222703.

10: Eggeling C, Volkmer A, Seidel CA. Molecular photobleaching kinetics of Rhodamine 6G by one- and two-photon induced confocal fluorescence microscopy. Chemphyschem. 2005 May;6(5):791-804. Review. PubMed PMID: 15884061.

11: Hochberger J, Tex S, Maiss J, Hahn EG. Management of difficult common bile duct stones. Gastrointest Endosc Clin N Am. 2003 Oct;13(4):623-34. Review. PubMed PMID: 14986790.

12: Dietrich A, Buschmann V, Müller C, Sauer M. Fluorescence resonance energy transfer (FRET) and competing processes in donor-acceptor substituted DNA strands: a comparative study of ensemble and single-molecule data. J Biotechnol. 2002 Jan;82(3):211-31. Review. PubMed PMID: 11999691.

13: Diaspro A, Chirico G, Federici F, Cannone F, Beretta S, Robello M. Two-photon microscopy and spectroscopy based on a compact confocal scanning head. J Biomed Opt. 2001 Jul;6(3):300-10. Review. PubMed PMID: 11516320.

14: Zander C. Single-molecular detection in solution: a new tool for analytical chemistry. Fresenius J Anal Chem. 2000 Mar-Apr;366(6-7):745-51. Review. PubMed PMID: 11225785.

15: Iro H, Zenk J, Waldfahrer F, Benzel W. [Current status of minimally invasive treatment methods in sialolithiasis]. HNO. 1996 Feb;44(2):78-84. Review. German. PubMed PMID: 8852804.

16: Hochberger J, Hahn EG, Ell C. [Laser lithotripsy in the treatment of bile duct calculi]. Ther Umsch. 1993 Aug;50(8):596-601. Review. German. PubMed PMID: 8211863.

17: Allman DS. Forensic Identification of Explosives by Mass Spectrometry and Allied Techniques. Forensic Sci Rev. 1991 Dec;3(2):83-9. Review. PubMed PMID: 26267158.

18: Menzel ER. Pretreatment of Latent Prints for Laser Development. Forensic Sci Rev. 1989 Jun;1(1):43-66. Review. PubMed PMID: 26266524.